
5-溴-1-(异丙基)-1H-吡唑-4-羧酸
描述
Compounds like “5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” belong to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. The bromo, propan-2-yl, and carboxylic acid groups attached to this ring can significantly influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of “5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” would be characterized by the presence of a pyrazole ring, a bromine atom, a propan-2-yl group, and a carboxylic acid group . These functional groups can affect the compound’s reactivity, polarity, and potential for forming hydrogen bonds .Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often facilitated by their functional groups . For example, the bromine atom in “5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” would be influenced by its molecular structure. For instance, the presence of a carboxylic acid group could make the compound acidic, and the bromine atom could increase its molecular weight and polarizability .科学研究应用
Synthesis and Biological Applications
吡唑羧酸衍生物,包括类似于5-溴-1-(异丙基)-1H-吡唑-4-羧酸的结构,在杂环化学中具有重要意义,因为它们具有广泛的生物活性。这些活性包括抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核、抗病毒等等。这些衍生物的合成及其生物应用已有详细记录,展示了它们在药物化学中的重要性(A. Cetin, 2020)。
Chemistry and Heterocycles Synthesis
像5-溴-1-(异丙基)-1H-吡唑-4-羧酸这样的吡唑衍生物的化学在合成各种杂环化合物方面起着基础作用。这些化合物是制备用于制药和其他应用的更复杂分子的关键前体。这类衍生物的独特反应性促进了广泛范围的杂环化合物的合成,突显了它们在有机合成和药物开发中的实用性(M. A. Gomaa & H. Ali, 2020)。
Organometallic Chemistry and Complexes
吡唑衍生物的应用延伸到有机金属化学领域,在那里它们有助于合成具有催化、材料科学和生物无机化学潜力的金属配合物。基于吡唑的配体与金属的多功能性丰富了有机金属化学领域,使得设计具有增强性能的新型催化剂和材料成为可能(M. Etienne, 1996)。
Pharmacological Properties
吡唑核心,包括5-溴-1-(异丙基)-1H-吡唑-4-羧酸等变体,以其显著的药理特性而闻名。吡唑在开发具有抗癌、镇痛、抗炎和抗菌活性的药物方面具有基础作用。它们在药物发现中的潜力巨大,正在进行的研究旨在探索和增强其治疗效果(Somenath Bhattacharya et al., 2022)。
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to a range of biological effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to a specific site on the target, altering its conformation, and modulating its activity .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
The action, efficacy, and stability of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects .
安全和危害
未来方向
生化分析
Biochemical Properties
5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction between 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and TRKs results in the inhibition of the kinase activity, thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound in modulating biochemical pathways associated with cancer and other diseases.
Cellular Effects
The effects of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid inhibits the proliferation of certain cell lines, such as the Km-12 cell line, by targeting TRKs . Additionally, it exhibits selectivity towards specific cell lines, including MCF-7 and HUVEC cell lines . These effects underscore the potential therapeutic applications of this compound in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation activity . This inhibition disrupts the downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound exhibits good plasma stability and low inhibitory activity towards cytochrome P450 isoforms, except for CYP2C9 . Long-term studies have shown that 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid maintains its inhibitory effects on TRKs and continues to suppress cell proliferation over extended periods . These findings suggest that this compound is stable and effective in long-term biochemical applications.
Dosage Effects in Animal Models
The effects of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of TRKs and greater suppression of tumor growth . At high doses, 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These observations highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . The metabolic flux and levels of metabolites are affected by the presence of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, which can alter the overall metabolic profile of cells . Understanding these metabolic pathways is crucial for optimizing the use of this compound in biochemical applications.
Transport and Distribution
The transport and distribution of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by organic anion transporters and is distributed to various cellular compartments . The localization and accumulation of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid within cells can influence its activity and effectiveness in biochemical reactions . These transport and distribution mechanisms are essential for understanding the pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications can direct 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns are important for understanding the cellular mechanisms of action of this compound.
属性
IUPAC Name |
5-bromo-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQACUIGGOSGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565032-98-5 | |
| Record name | 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


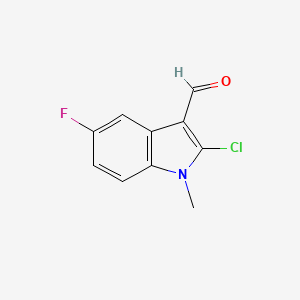

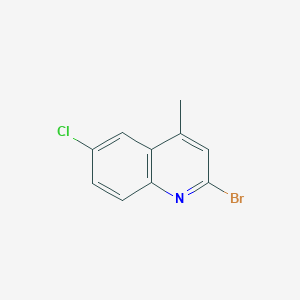

![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)
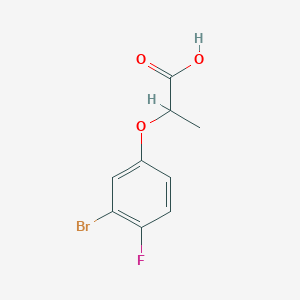
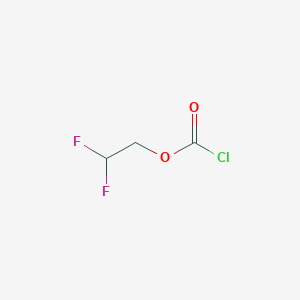
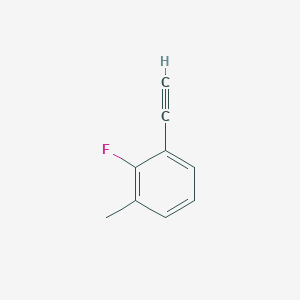
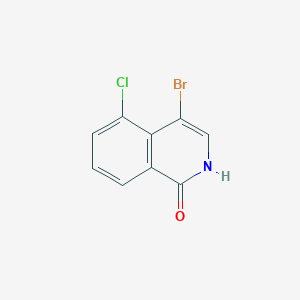
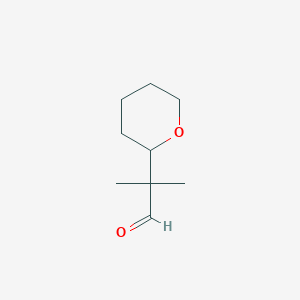
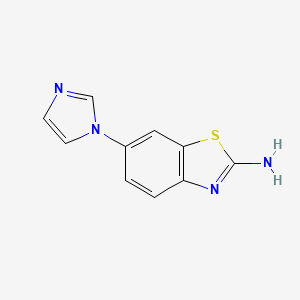
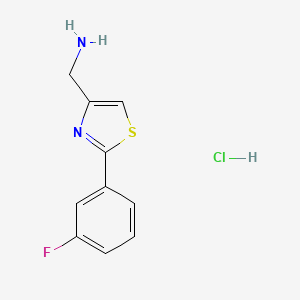

![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)
